molecular formula C15H14BrN3O B2421928 N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415600-01-8

N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2421928
CAS No.: 2415600-01-8
M. Wt: 332.201
InChI Key: QPROPHHNOIJWTR-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a bromophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 2-bromobenzaldehyde with cyclohexanone in the presence of ammonium acetate to form the intermediate 2-(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline ring, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: N-(2-Phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Studied for its anticancer properties, with research focusing on its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the quinazoline core facilitates the inhibition of enzymatic activity. This compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of a quinazoline core and a bromophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various scientific fields.

Properties

IUPAC Name

N-(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c16-11-6-2-4-8-13(11)19-15(20)14-10-5-1-3-7-12(10)17-9-18-14/h2,4,6,8-9H,1,3,5,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPROPHHNOIJWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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